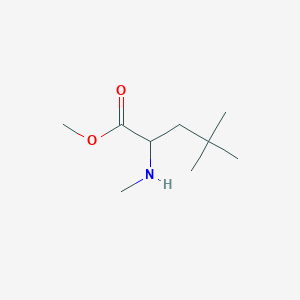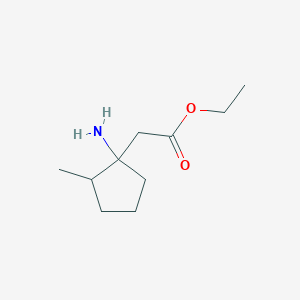
Ethyl 2-(1-amino-2-methylcyclopentyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-amino-2-methylcyclopentyl)acetate: is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by the presence of an ethyl ester group attached to a cyclopentyl ring, which is further substituted with an amino and a methyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-amino-2-methylcyclopentyl)acetate typically involves the esterification of 2-(1-amino-2-methylcyclopentyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
2-(1-amino-2-methylcyclopentyl)acetic acid+ethanolacid catalystEthyl 2-(1-amino-2-methylcyclopentyl)acetate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing yield and purity.
化学反应分析
Types of Reactions:
Hydrolysis: Ethyl 2-(1-amino-2-methylcyclopentyl)acetate can undergo hydrolysis in the presence of an acid or base to yield 2-(1-amino-2-methylcyclopentyl)acetic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Hydrolysis: 2-(1-amino-2-methylcyclopentyl)acetic acid and ethanol.
Reduction: 2-(1-amino-2-methylcyclopentyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(1-amino-2-methylcyclopentyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-(1-amino-2-methylcyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active 2-(1-amino-2-methylcyclopentyl)acetic acid, which may then interact with biological pathways. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity.
相似化合物的比较
Ethyl 2-(1-amino-2-methylcyclohexyl)acetate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Methyl 2-(1-amino-2-methylcyclopentyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(1-amino-2-ethylcyclopentyl)acetate: Similar structure but with an ethyl group instead of a methyl group on the cyclopentyl ring.
Uniqueness: this compound is unique due to its specific substitution pattern on the cyclopentyl ring, which can influence its reactivity and interactions with biological targets
属性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
ethyl 2-(1-amino-2-methylcyclopentyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-9(12)7-10(11)6-4-5-8(10)2/h8H,3-7,11H2,1-2H3 |
InChI 键 |
NRTBCSKWYPOYCZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1(CCCC1C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13571815.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13571821.png)
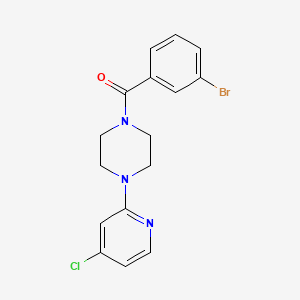
![2-[(3-Methoxyphenyl)sulfanyl]propanal](/img/structure/B13571830.png)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid](/img/structure/B13571844.png)
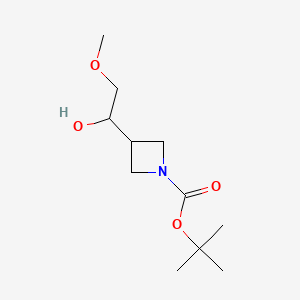
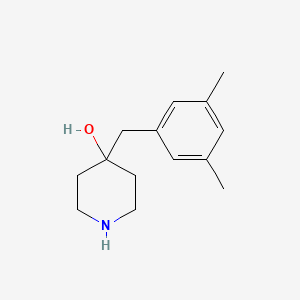
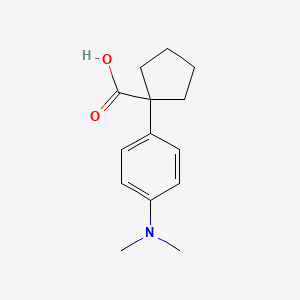
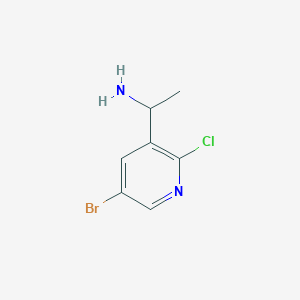
![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
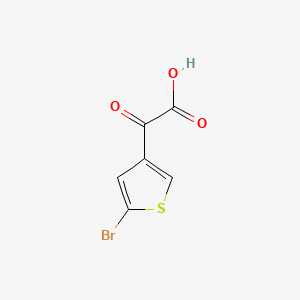
![(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13571889.png)
![3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13571899.png)
